(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate

概要

説明

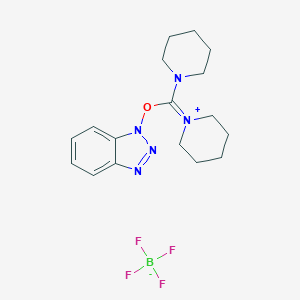

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and stability, making it a valuable reagent in various chemical processes. The compound is characterized by its molecular formula C17H24BF4N5O and a molecular weight of 401.21 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate typically involves the reaction of benzotriazole with dipiperidinocarbenium and tetrafluoroboric acid. The process is carried out under controlled conditions to ensure high purity and yield. The reaction is usually performed in an organic solvent such as acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product .

化学反応の分析

Peptide Coupling Reactions

This compound facilitates amide bond formation between carboxylic acids and amines. The mechanism involves:

-

Carboxyl Activation : The reagent reacts with carboxylic acids to form an active benzotriazole ester intermediate .

-

Nucleophilic Attack : The amine attacks the activated ester, displacing the benzotriazole leaving group and forming the amide bond .

Key advantages include:

Nucleophilic Substitution Reactions

The reagent participates in SN2 reactions with alcohols, thiols, or other nucleophiles, forming esters or thioesters. For example:

This is particularly useful for synthesizing complex esters in polymer chemistry .

Reaction Conditions and Reagent Systems

Example Protocol :

-

Dissolve carboxylic acid (1 eq) and amine (1.2 eq) in DMF.

-

Add (benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate (1.1 eq) and DIPEA (2 eq).

-

Stir at 25°C for 2 hours.

Comparative Reactivity with Related Reagents

Key Research Findings

-

Efficiency : Achieves >90% coupling yields in model dipeptide syntheses (e.g., Z-Gly-Phe-OH) .

-

Side Reactions : Competitive formation of tetramethylurea is observed at elevated temperatures but is minimized with HOBt .

-

Environmental Impact : Generates non-cytotoxic byproducts, making it suitable for biochemical applications .

科学的研究の応用

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: In organic chemistry, it is used as a coupling reagent for the synthesis of peptides and other complex molecules. Its stability and efficiency make it a preferred choice for researchers working on peptide synthesis .

Biology: The compound is used in the synthesis of biologically active peptides, which are essential in studying protein functions and interactions. It also plays a role in the development of peptide-based drugs .

Medicine: In medicinal chemistry, this compound is used to synthesize peptide drugs and other therapeutic agents. Its ability to facilitate the formation of peptide bonds is crucial in the development of new medications .

Industry: The compound is employed in the large-scale production of peptides and peptide derivatives, which are used in various industrial applications, including the manufacture of pharmaceuticals and biochemicals .

作用機序

The mechanism of action of (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate involves the activation of carboxyl groups in amino acids, facilitating the formation of peptide bonds. The compound forms an active ester intermediate, which then reacts with an amino group to form the peptide bond. This process is highly efficient and minimizes the formation of side products .

類似化合物との比較

- O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)

- O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU)

- O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

Comparison: Compared to these similar compounds, (Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate offers unique advantages such as non-hygroscopic properties and the absence of cytotoxic reaction products. This makes it particularly suitable for sensitive applications in peptide synthesis and pharmaceutical development .

生物活性

(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate, commonly referred to as a peptide coupling reagent, has garnered attention in organic synthesis due to its unique chemical properties and biological activities. This compound is primarily utilized for the synthesis of peptides and other bioactive molecules, showcasing significant potential in pharmaceutical applications.

- Molecular Formula : C17H24BF4N5O

- Molecular Weight : 401.21 g/mol

- CAS Number : 136605-16-8

- Solubility : Soluble in acetonitrile; non-hygroscopic.

- Storage Conditions : Recommended storage at 2-8°C.

The compound operates primarily as a coupling reagent in peptide synthesis, facilitating the formation of amide bonds between carboxylic acids and amines. Its high reactivity allows for efficient coupling with minimal racemization, which is crucial for maintaining the biological activity of synthesized peptides.

1. Peptide Synthesis Efficiency

Research indicates that this compound enhances the efficiency of peptide synthesis. A study by Kim et al. (1988) demonstrated that derivatives of benzotriazol-1-yl are effective in preparing amides with reduced racemization, which is vital for producing biologically active peptides .

2. Antifungal Properties

Dabhade (2013) explored the antifungal activity of benzotriazole derivatives, including this compound. The findings suggest that it may possess significant antifungal properties, making it a candidate for pharmaceutical development against fungal infections .

3. Corrosion Inhibition

Babić-Samardžija and Hackerman (2005) investigated the use of benzotriazole derivatives as corrosion inhibitors in acidic environments. Their results indicated that these compounds could effectively inhibit corrosion processes, which could have implications for industrial applications .

4. Toxicological Considerations

Despite its beneficial applications, this compound is classified as hazardous. It can cause skin irritation and serious eye irritation upon contact . Therefore, safety protocols must be adhered to when handling this compound.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Kim et al. (1988) | Peptide Synthesis | Demonstrated reduced racemization in amide formation using benzotriazol derivatives. |

| Dabhade (2013) | Antifungal Activity | Identified potential antifungal properties in benzotriazole derivatives. |

| Babić-Samardžija & Hackerman (2005) | Corrosion Inhibition | Showed effectiveness as a corrosion inhibitor in acidic media. |

特性

IUPAC Name |

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N5O.BF4/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;2-1(3,4)5/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPFIFDGGXFLDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583393 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136605-16-8 | |

| Record name | 1-{[(1H-Benzotriazol-1-yl)oxy](piperidin-1-yl)methylidene}piperidin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。